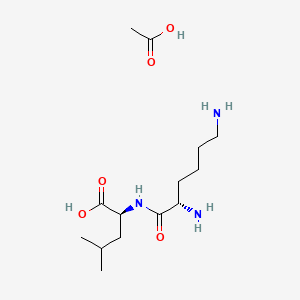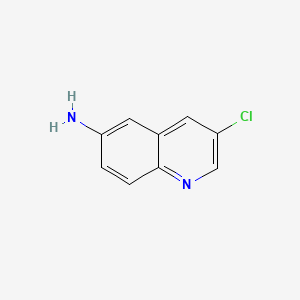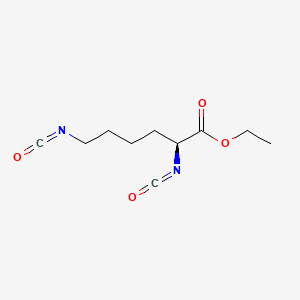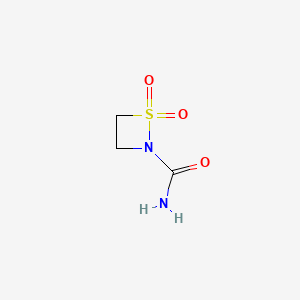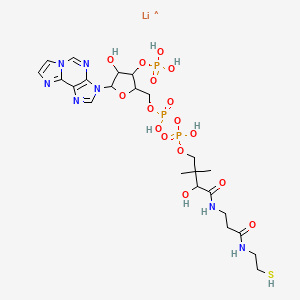
N-(Methyl-d3)-N'-nitrosopiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methyl-d3)-N’-nitrosopiperazine is a deuterated derivative of N-nitrosopiperazine, a compound known for its applications in various scientific fields. The deuterium substitution at the methyl group enhances the compound’s stability and provides unique properties that are valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Methyl-d3)-N’-nitrosopiperazine typically involves the reaction of N-(Methyl-d3)-amine with piperazine under nitrosation conditions. The process begins with the preparation of N-(Methyl-d3)-amine, which can be synthesized by reacting nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to form N-(Methyl-d3)-amine .
Industrial Production Methods
Industrial production of N-(Methyl-d3)-N’-nitrosopiperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methyl-d3)-N’-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso derivatives, while reduction results in amine derivatives.
Applications De Recherche Scientifique
N-(Methyl-d3)-N’-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including mass spectrometry.
Biology: Employed in studies involving metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other deuterated compounds and as a reference standard in quality control processes
Mécanisme D'action
The mechanism of action of N-(Methyl-d3)-N’-nitrosopiperazine involves its interaction with biological molecules. The deuterium substitution affects the compound’s metabolic stability and reactivity. It targets specific enzymes and pathways, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-nitrosopiperazine: The non-deuterated analog of N-(Methyl-d3)-N’-nitrosopiperazine.
N-(Methyl-d3)-pyridazine-3-carboxamide: Another deuterated compound with similar applications in research and industry.
Uniqueness
N-(Methyl-d3)-N’-nitrosopiperazine is unique due to its deuterium substitution, which enhances its stability and provides distinct properties compared to its non-deuterated analogs. This makes it particularly valuable in applications requiring high precision and stability, such as analytical chemistry and pharmacokinetic studies.
Propriétés
Numéro CAS |
1184974-41-1 |
|---|---|
Formule moléculaire |
C5H11N3O |
Poids moléculaire |
132.181 |
Nom IUPAC |
1-nitroso-4-(trideuteriomethyl)piperazine |
InChI |
InChI=1S/C5H11N3O/c1-7-2-4-8(6-9)5-3-7/h2-5H2,1H3/i1D3 |
Clé InChI |
CEAIOKFZXJMDAS-FIBGUPNXSA-N |
SMILES |
CN1CCN(CC1)N=O |
Synonymes |
1-(Methyl-d3)-4-nitrosopiperazine; 1-Nitroso-4-(methyl-d3)piperazine; N-Nitroso-N’-(methyl-d3)piperazine; NSC 523886-d3; _x000B_ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


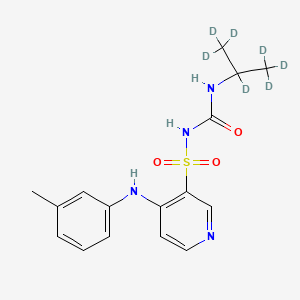

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)


![Bicyclo[4.1.0]hepta-2,4-diene-2-carboxamide](/img/structure/B564204.png)
